Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
- The bromophenyl methoxy group can be introduced via a nucleophilic substitution reaction.
- Example: Reaction of 4-bromophenol with methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Esterification:
- The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods:
- Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, introduction of the bromophenyl methoxy group, and esterification.
-
Formation of Benzofuran Core:
- The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
- Example: Cyclization of 2-hydroxyacetophenone with a suitable aldehyde in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions at the benzofuran core or the methoxy group.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction reactions can target the ester group, converting it to an alcohol.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution:
- The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
- Common reagents: Sodium methoxide, potassium tert-butoxide.
Major Products:
- Oxidation of the benzofuran core can lead to the formation of benzofuran-2,3-dione derivatives.
- Reduction of the ester group results in the corresponding alcohol.
- Substitution reactions can yield various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Used in the development of bioactive compounds for pharmaceutical research.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to other bioactive benzofuran derivatives.
- Studied for its effects on various biological targets, including enzymes and receptors.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways:
- The compound may exert its effects by interacting with specific enzymes or receptors in biological systems.
- Potential targets include cytochrome P450 enzymes, which are involved in drug metabolism, and various receptors involved in cell signaling pathways.
- The exact mechanism of action would depend on the specific biological activity being studied and the molecular interactions involved.
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid: A simpler benzofuran derivative with similar core structure but lacking the bromophenyl methoxy group.
4-Bromophenyl 2-methyl-1-benzofuran-3-carboxylate: A closely related compound with a different ester group.
Uniqueness:
- The presence of the bromophenyl methoxy group and the isopropyl ester makes Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate unique in terms of its chemical reactivity and potential biological activities.
- The combination of these functional groups may enhance its solubility, stability, and interaction with biological targets compared to simpler benzofuran derivatives.
Properties
Molecular Formula |
C20H19BrO4 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H19BrO4/c1-12(2)24-20(22)19-13(3)25-18-9-8-16(10-17(18)19)23-11-14-4-6-15(21)7-5-14/h4-10,12H,11H2,1-3H3 |
InChI Key |
QUCLSZJOZQYZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Br)C(=O)OC(C)C |
Origin of Product |
United States |
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